![molecular formula C14H26O2Si B14194395 5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one CAS No. 922721-82-2](/img/structure/B14194395.png)
5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one is an organosilicon compound characterized by the presence of a silyl ether group and an alkyne functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one typically involves the reaction of a suitable alkyne precursor with a silylating agent. One common method is the reaction of 3-pentyn-2-one with tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted silyl ethers or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one involves its interaction with various molecular targets and pathways. The silyl ether group provides stability and protection to the alkyne moiety, allowing it to participate in selective reactions. The alkyne group can undergo cycloaddition reactions, forming stable adducts with other molecules. These interactions are crucial in its applications in organic synthesis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisopropylsilylacetylene: Similar in structure but lacks the ketone functionality.
Trimethylsilylacetylene: Contains a trimethylsilyl group instead of a tri(propan-2-yl)silyl group.
Tert-Butyldimethylsilylacetylene: Features a tert-butyldimethylsilyl group, providing different steric and electronic properties.
Uniqueness
5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one is unique due to the presence of both the silyl ether and alkyne functional groups, which confer distinct reactivity and stability. This combination makes it a versatile compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
922721-82-2 |
|---|---|
Molekularformel |
C14H26O2Si |
Molekulargewicht |
254.44 g/mol |
IUPAC-Name |
5-tri(propan-2-yl)silyloxypent-3-yn-2-one |
InChI |
InChI=1S/C14H26O2Si/c1-11(2)17(12(3)4,13(5)6)16-10-8-9-14(7)15/h11-13H,10H2,1-7H3 |
InChI-Schlüssel |
IDJLIRMABMLVRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC#CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


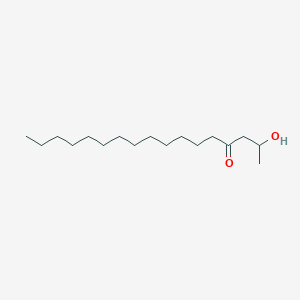

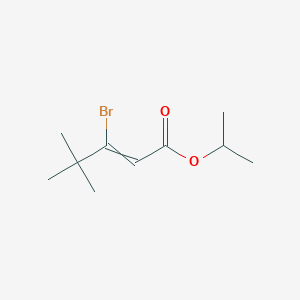

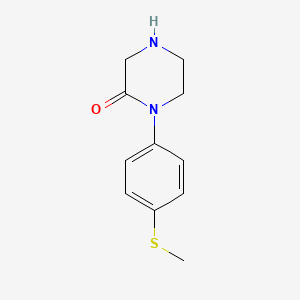
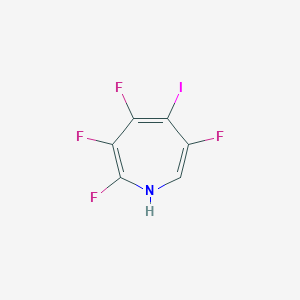
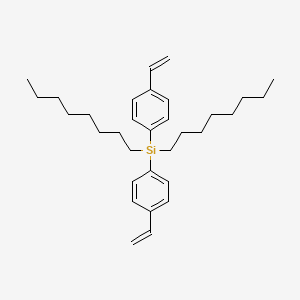
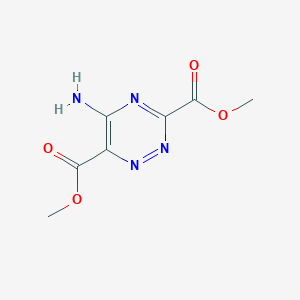
![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
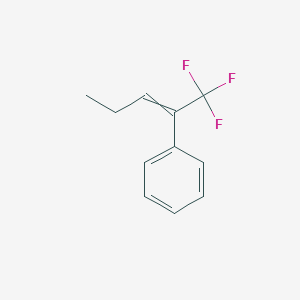
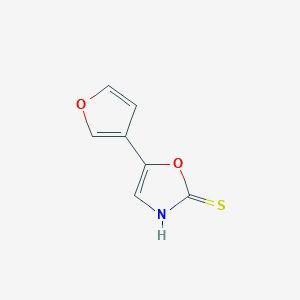
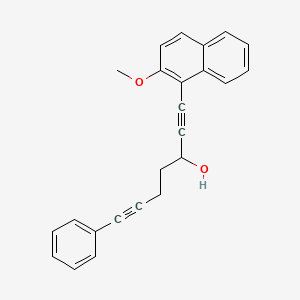
![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
